Trestolone

Descripción general

Descripción

Inicialmente se desarrolló para su posible uso como anticonceptivo hormonal masculino y en la terapia de reemplazo hormonal para niveles bajos de testosterona . La Trestolone es conocida por sus potentes propiedades androgénicas y anabólicas, lo que la convierte en un tema de interés en varios campos científicos y médicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Trestolone se sintetiza a partir de la nandrolona, un esteroide anabólico naturalEsta modificación mejora las propiedades androgénicas y anabólicas del compuesto .

Métodos de Producción Industrial: La producción industrial de trestolona implica varios pasos, incluida la síntesis inicial de nandrolona, seguida de metilación en la posición 7α. El proceso requiere un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .

Tipos de Reacciones:

Oxidación: La this compound puede experimentar reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas, que pueden tener diferentes actividades biológicas.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Agentes Sustituyentes: Halógenos, agentes alquilantes.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas reducidas de this compound .

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto modelo para estudiar los efectos de las modificaciones estructurales en la actividad androgénica y anabólica.

Biología: Investigada por sus efectos en los procesos celulares y la expresión génica.

Medicina: Explorada como un posible anticonceptivo masculino y para la terapia de reemplazo hormonal en hombres con niveles bajos de testosterona.

Industria: Utilizada en el desarrollo de nuevos esteroides anabólicos con propiedades mejoradas.

Mecanismo De Acción

La Trestolone ejerce sus efectos uniéndose a los receptores de andrógenos en el cuerpo. Esta unión estimula los receptores, lo que lleva a un aumento de la síntesis de proteínas y el crecimiento muscular. La this compound también inhibe la liberación de la hormona luteinizante y la hormona foliculoestimulante, lo que resulta en una reducción de la producción de testosterona y una infertilidad temporal en los hombres .

Compuestos Similares:

Nandrolona: El compuesto principal de la this compound, conocido por sus propiedades anabólicas.

Testosterona: La principal hormona sexual masculina, con efectos tanto androgénicos como anabólicos.

Deca-Durabolin: Un esteroide anabólico popular derivado de la nandrolona

Singularidad de la this compound: La this compound es única debido a sus potentes efectos androgénicos y anabólicos, que son significativamente más fuertes que los de la nandrolona y la testosterona. Esto la convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Nandrolone: The parent compound of trestolone, known for its anabolic properties.

Testosterone: The primary male sex hormone, with both androgenic and anabolic effects.

Deca-Durabolin: A popular anabolic steroid derived from nandrolone

Uniqueness of this compound: this compound is unique due to its potent androgenic and anabolic effects, which are significantly stronger than those of nandrolone and testosterone. This makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

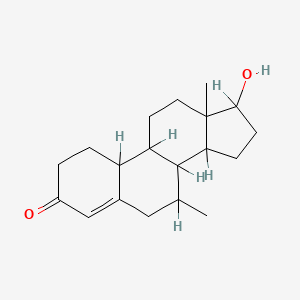

Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a synthetic androgen with significant biological activity, particularly in the context of anabolic effects and hormonal regulation. This article delves into its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Chemical Structure and Classification

This compound is classified as a synthetic anabolic steroid derived from nandrolone. Its structure features a methyl group at the 7α position, which enhances its anabolic potency, making it approximately 10 times more potent than testosterone in promoting muscle growth and strength .

This compound functions primarily through its interaction with androgen receptors (AR) and exhibits both androgenic and progestogenic activities. Its binding affinity to the AR is significantly high, with values ranging from 100 to 125% relative to testosterone . This potent interaction results in:

- Anabolic Effects : Enhanced protein synthesis and muscle hypertrophy.

- Antigonadotropic Activity : Suppression of gonadotropin release (LH and FSH), leading to reversible infertility .

- Progestogenic Activity : Contributes to its antigonadotropic effects, potentially impacting sperm production and hormonal balance.

Biological Activity Overview

| Activity Type | This compound | Testosterone | Nandrolone |

|---|---|---|---|

| Anabolic Potency | 10x Testosterone | Baseline | Lower than this compound |

| Androgenic Activity | High | Baseline | Moderate |

| Progestogenic Activity | Present | Absent | Low |

| Antigonadotropic Effects | Strong | Weak | Moderate |

1. Male Contraception

This compound has been investigated as a potential male contraceptive agent due to its ability to suppress spermatogenesis effectively. Clinical trials have demonstrated that regular administration can lead to a state of temporary infertility by inhibiting gonadotropin release .

2. Muscle Building and Performance Enhancement

This compound's anabolic properties make it appealing for muscle-building purposes. A case study involving a bodybuilder using this compound acetate at a dose of 300 mg per week reported significant increases in muscle mass and strength, alongside elevated testosterone levels . However, this use raises concerns regarding potential side effects and interactions with other medications.

3. Pharmacological Interactions

Recent studies have highlighted potential interactions between this compound and other drugs, such as sugammadex, which is used for reversing neuromuscular blockade. In one case, a patient’s recovery from rocuronium was delayed due to the concurrent use of this compound, suggesting that anabolic steroids may influence the pharmacodynamics of anesthetic agents .

Side Effects and Safety Profile

Despite its therapeutic potential, this compound is associated with various side effects:

- Hormonal Imbalance : Due to its antigonadotropic effects, users may experience decreased libido, mood swings, and altered reproductive function.

- Metabolic Effects : Long-term use can lead to changes in lipid profiles and increased risk of cardiovascular issues.

- Potential for Abuse : Its availability through illicit channels raises concerns about misuse in athletic contexts.

Análisis De Reacciones Químicas

Prodrug Activation

Trestolone acetate serves as a prodrug, undergoing enzymatic hydrolysis to release the active compound:

This reaction occurs in vivo, allowing controlled release of this compound .

Metabolic Pathways

This compound undergoes extensive metabolism, primarily involving:

-

Hydroxylation : Oxidative modifications at various positions (e.g., C2, C6) to form hydroxylated metabolites .

-

Reduction : Conversion to dihydro-trestolone derivatives via cytochrome P450 enzymes .

-

Conjugation : Glucuronidation or sulfation of hydroxyl groups to enhance excretion .

A WADA-funded study identified three primary urinary metabolites of this compound, detectable for up to 14 hours post-administration. Further research aims to map its full metabolic profile using deuterated compounds and advanced mass spectrometry .

Research Findings

-

Synthesis Efficiency : Early methods relied on plant-derived steroids (e.g., diosgenin) as precursors, followed by side-chain removal and methylation .

-

Metabolic Stability : this compound’s rapid clearance necessitates administration via implants or injections .

-

Toxicity : Hepatotoxicity and cardiac hypertrophy have been observed in animal models, limiting clinical approval .

Propiedades

IUPAC Name |

(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-18,21H,3-9H2,1-2H3/t11-,14+,15-,16+,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGQGNQWBLYHPE-CFUSNLFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863270 | |

| Record name | Trestolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Trestolone is a potent inhibitor of the release of the luteinizing hormone (LH) and follicle stimulating hormone (FSH). As spermatogenesis requires both testosterone and FSH, it is impaired by the reduction in FSH caused by trestolone as well as the reduction in LH, and subsequent reduction in testosterone. | |

| Record name | Trestolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3764-87-2 | |

| Record name | MENT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3764-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trestolone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003764872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trestolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trestolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17 beta-Hydroxy-7 alpha-methylestr-4-en-3-on | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRESTOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40P3287I94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.